1-Ethylpentyl 2-pyridyl ketone
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Overview
Description
1-Ethylpentyl 2-pyridyl ketone is an organic compound with the molecular formula C13H19NO. It is a member of the 2-pyridyl ketone family, which are known for their presence in bioactive molecules and natural products. These compounds are often used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis .
Mechanism of Action
Target of Action
2-Pyridyl ketones are crucial pharmacophore groups and usually serve as privileged structures in medicinal chemistry . They widely appear in bioactive molecules and natural products . .
Mode of Action
2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Result of Action
2-pyridyl ketones are known to be crucial pharmacophore groups in medicinal chemistry .
Preparation Methods
1-Ethylpentyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. This reaction typically occurs in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The process involves Br/Li exchange to form 2-lithiopyridine, which then reacts with the ester to yield the desired ketone. This method is rapid, reliable, and cost-efficient, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
1-Ethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Ethylpentyl 2-pyridyl ketone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing chiral ligands used in asymmetric catalysis.
Biology: The compound is used in the study of bioactive molecules and their interactions.
Industry: The compound is used in the production of agrochemicals and functional materials.
Comparison with Similar Compounds
1-Ethylpentyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones, such as methyl 2-pyridyl ketone and phenyl-2-pyridyl ketone. While all these compounds share the pyridyl ketone structure, this compound is unique due to its specific alkyl chain, which can influence its reactivity and applications. Similar compounds include:
- Methyl 2-pyridyl ketone
- Phenyl-2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
These comparisons highlight the versatility and unique properties of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-ethyl-1-pyridin-2-ylhexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAXEQBNVASDRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641995 |
Source
|
Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-70-9 |
Source
|
Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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